molecular formula C24H20N4O5S B2766803 N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422270-93-7

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2766803
CAS No.: 422270-93-7
M. Wt: 476.51
InChI Key: PHYAKKFPSXQVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : This compound has been used as a starting point or intermediate in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents. The new chemical structures were characterized using elemental and spectral analysis, and their biological activities were assessed through screening as cyclooxygenase inhibitors, displaying significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antimicrobial Agents : Another line of research involves the synthesis of compounds based on the quinazolinone and thiazolidinone frameworks, which have been evaluated for their antibacterial and antifungal activities. These studies have identified certain derivatives as potential antimicrobial agents, with compounds synthesized showing activity against a range of bacterial and fungal strains. The structural elucidation of these compounds is based on IR, NMR, and mass spectral analysis (Desai, Dodiya, & Shihora, 2011).

  • Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for antitubercular activity, has yielded promising results. These compounds were evaluated against Mycobacterium tuberculosis, with several analogs showing promising antitubercular properties alongside lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by hydrolysis of the ester with sodium hydroxide and subsequent reaction with carbonyldiimidazole to form the amide.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "thiourea", "ammonium acetate", "ethyl acetoacetate", "sodium hydroxide", "carbonyldiimidazole" ], "Reaction": [ "Condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde", "Reaction of 5-(4-methoxyphenyl)-2-methoxybenzaldehyde with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide", "Cyclization of 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester", "Hydrolysis of the ester with sodium hydroxide to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Reaction of the acid with carbonyldiimidazole to form the final compound N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] }

422270-93-7

Molecular Formula

C24H20N4O5S

Molecular Weight

476.51

IUPAC Name

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20N4O5S/c1-32-16-7-5-15(6-8-16)28-23(31)17-9-3-14(12-18(17)27-24(28)34)22(30)26-19-11-13(21(25)29)4-10-20(19)33-2/h3-12H,1-2H3,(H2,25,29)(H,26,30)(H,27,34)

InChI Key

PHYAKKFPSXQVKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.